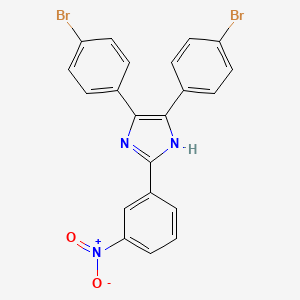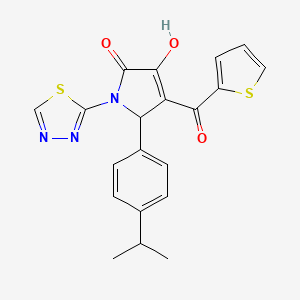
4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学的研究の応用
4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, where it can be used to selectively kill cancer cells.
作用機序
The mechanism of action of 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole involves its ability to inhibit the activity of enzymes involved in cancer cell growth. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication in cancer cells. By inhibiting this enzyme, 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole can effectively stop the growth of cancer cells.
Biochemical and Physiological Effects:
4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole has been found to have several biochemical and physiological effects. In addition to its ability to inhibit the activity of topoisomerase II, this compound has also been found to induce apoptosis in cancer cells. Apoptosis is a process of programmed cell death that occurs in normal cells, but is often disrupted in cancer cells. By inducing apoptosis, 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole can effectively kill cancer cells.
実験室実験の利点と制限
One of the main advantages of using 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole in lab experiments is its ability to selectively target cancer cells. This compound has been found to be highly effective in killing cancer cells, while leaving normal cells unharmed. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic at high concentrations, and caution must be taken when handling it.
将来の方向性
There are several future directions for research on 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of the compound's properties for use in photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound, and to identify any potential side effects or limitations. Overall, 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole has shown great promise in the field of scientific research, and further research is needed to fully explore its potential applications.
合成法
The synthesis of 4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole can be achieved using various methods. One of the most commonly used methods is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction between 4-bromoaniline, 3-nitrophenylboronic acid, and 4-bromobenzonitrile in the presence of a palladium catalyst. The reaction proceeds smoothly to yield the desired product.
特性
IUPAC Name |
4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2N3O2/c22-16-8-4-13(5-9-16)19-20(14-6-10-17(23)11-7-14)25-21(24-19)15-2-1-3-18(12-15)26(27)28/h1-12H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAPSENNFBDOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-bis(4-bromophenyl)-2-(3-nitrophenyl)-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5231307.png)
![N-(4-fluorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5231312.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5231319.png)
![1-(4-fluorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231329.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5231343.png)
![2-chloro-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5231344.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5231349.png)



![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231385.png)
![methyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231397.png)
